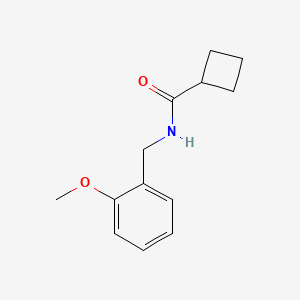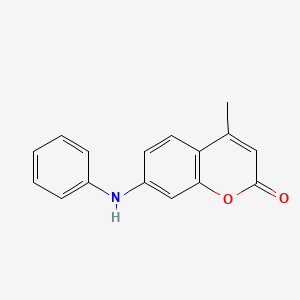
7-anilino-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-anilino-4-methyl-2H-chromen-2-one, also known as AMC, is a fluorescent dye that has been widely used in various scientific research applications. AMC belongs to the family of coumarin dyes, which are known for their excellent photophysical properties, such as high quantum yield, large Stokes shift, and high photostability.
Mecanismo De Acción
The mechanism of action of 7-anilino-4-methyl-2H-chromen-2-one is based on its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon is known as fluorescence. The fluorescence of 7-anilino-4-methyl-2H-chromen-2-one is dependent on the environment, such as pH, temperature, and polarity. The fluorescence of 7-anilino-4-methyl-2H-chromen-2-one can be quenched by various quenchers, such as oxygen, heavy metals, and organic compounds.
Biochemical and Physiological Effects:
7-anilino-4-methyl-2H-chromen-2-one has been shown to have minimal toxicity and low binding affinity to proteins and nucleic acids. However, 7-anilino-4-methyl-2H-chromen-2-one can interact with cellular membranes and affect membrane fluidity and permeability. 7-anilino-4-methyl-2H-chromen-2-one can also induce oxidative stress and DNA damage in cells. Therefore, caution should be taken when using 7-anilino-4-methyl-2H-chromen-2-one in biological experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-anilino-4-methyl-2H-chromen-2-one has several advantages for lab experiments, such as high quantum yield, large Stokes shift, and high photostability. 7-anilino-4-methyl-2H-chromen-2-one is also easy to synthesize and modify. However, 7-anilino-4-methyl-2H-chromen-2-one has some limitations, such as its sensitivity to pH and temperature, and its potential to interact with cellular membranes.
Direcciones Futuras
There are several future directions for the use of 7-anilino-4-methyl-2H-chromen-2-one in scientific research. One direction is the development of novel fluorescent probes based on 7-anilino-4-methyl-2H-chromen-2-one, with improved photophysical properties and specificity. Another direction is the application of 7-anilino-4-methyl-2H-chromen-2-one in live-cell imaging and single-molecule studies. Furthermore, the use of 7-anilino-4-methyl-2H-chromen-2-one in combination with other fluorescent probes and imaging techniques can provide new insights into cellular processes and disease mechanisms.
In conclusion, 7-anilino-4-methyl-2H-chromen-2-one is a fluorescent dye that has been widely used in various scientific research applications. The synthesis method of 7-anilino-4-methyl-2H-chromen-2-one involves the condensation of 7-hydroxy-4-methylcoumarin and aniline in the presence of a catalyst. 7-anilino-4-methyl-2H-chromen-2-one has several advantages for lab experiments, such as high quantum yield, large Stokes shift, and high photostability. However, caution should be taken when using 7-anilino-4-methyl-2H-chromen-2-one in biological experiments, as it can interact with cellular membranes and induce oxidative stress and DNA damage in cells. The future directions for the use of 7-anilino-4-methyl-2H-chromen-2-one in scientific research include the development of novel fluorescent probes and the application of 7-anilino-4-methyl-2H-chromen-2-one in live-cell imaging and single-molecule studies.
Métodos De Síntesis
The synthesis of 7-anilino-4-methyl-2H-chromen-2-one involves the condensation of 7-hydroxy-4-methylcoumarin and aniline in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or acetic acid, at a high temperature. The yield of 7-anilino-4-methyl-2H-chromen-2-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Aplicaciones Científicas De Investigación
7-anilino-4-methyl-2H-chromen-2-one has been widely used in various scientific research applications, such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET). In fluorescence microscopy, 7-anilino-4-methyl-2H-chromen-2-one is used as a fluorescent probe to visualize cellular structures and protein localization. In flow cytometry, 7-anilino-4-methyl-2H-chromen-2-one is used as a cell viability indicator to distinguish live cells from dead cells. In FRET, 7-anilino-4-methyl-2H-chromen-2-one is used as a donor fluorophore to measure the distance between two molecules.
Propiedades
IUPAC Name |
7-anilino-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-9-16(18)19-15-10-13(7-8-14(11)15)17-12-5-3-2-4-6-12/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIEUHJBCIECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)
![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)
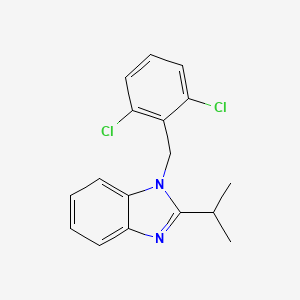
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)

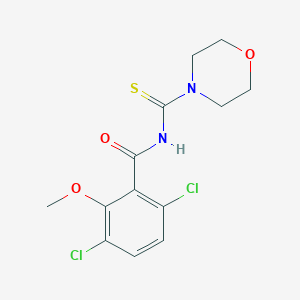
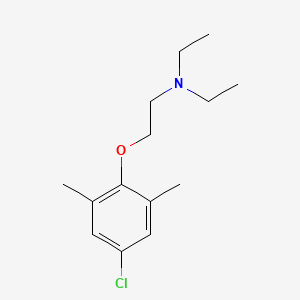
![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)
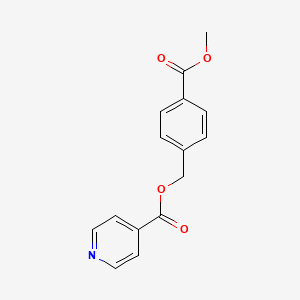

![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)
